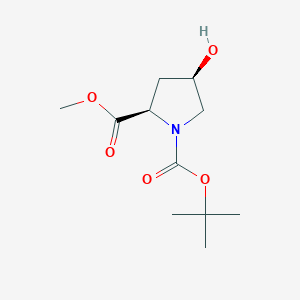

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate

概要

説明

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in various fields of chemistry and biology. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is known for its stereogenic centers at the 2 and 4 positions. The presence of tert-butyl and methyl groups, along with hydroxyl and carboxylate functionalities, makes this compound an interesting subject for synthetic and mechanistic studies.

作用機序

Target of Action

The primary targets of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate, also known as Methyl cis-1-Boc-4-hydroxy-D-prolinate, are proteins that are intended to be degraded . This compound is used as a linker in the synthesis of both Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) .

Mode of Action

In the context of ADCs, this compound acts as a non-cleavable linker that connects an antibody to a cytotoxic drug . The antibody guides the ADC to the target cell, where the drug exerts its cytotoxic effect .

As a PROTAC linker, it connects a ligand for an E3 ubiquitin ligase with a ligand for the target protein . The PROTAC molecule brings the target protein and the E3 ligase into proximity, leading to the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The biochemical pathways affected by this compound are those involving the target proteins of the ADCs or PROTACs it helps to form . The specific pathways would depend on the identity of these target proteins.

Pharmacokinetics

The pharmacokinetics of this compound would largely depend on the properties of the ADC or PROTAC it is part of . Factors such as absorption, distribution, metabolism, and excretion (ADME) would be influenced by the overall structure of the ADC or PROTAC, including the identity of the antibody or ligands, the cytotoxic drug, and the linker itself .

Result of Action

The result of the action of this compound is the selective degradation of target proteins . In the case of ADCs, this leads to the death of the target cells . For PROTACs, the degradation of the target protein can have various effects depending on the function of the protein .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, pH, temperature, and the specific characteristics of the target cells or proteins

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors. For instance, starting from an amino acid derivative, cyclization can be achieved using reagents like di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Introduction of Functional Groups: The tert-butyl and methyl groups can be introduced via alkylation reactions. The hydroxyl group at the 4-position can be introduced through selective reduction of a carbonyl precursor using reagents like sodium borohydride (NaBH4).

Final Functionalization: The carboxylate groups are typically introduced through esterification reactions using appropriate carboxylic acids and alcohols under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield.

化学反応の分析

Types of Reactions

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The carboxylate groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary alcohols.

Substitution: Formation of new alkyl or aryl derivatives.

科学的研究の応用

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate has diverse applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex molecules, including pharmaceuticals and natural products.

Biology: Investigated for its potential as a bioactive molecule with various biological activities.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of drugs.

Industry: Utilized in the production of fine chemicals and as a catalyst in asymmetric synthesis.

類似化合物との比較

Similar Compounds

(2R,4R)-1-benzyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Similar structure but with a benzyl group instead of a tert-butyl group.

(2S,4S)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate: Enantiomer of the compound with different stereochemistry.

Uniqueness

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, influencing its interaction with molecular targets and its overall stability.

生物活性

(2R,4R)-1-tert-butyl 2-methyl 4-hydroxypyrrolidine-1,2-dicarboxylate is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.27 g/mol

- CAS Number : 114676-69-6

Biological Activity Overview

The compound exhibits a range of biological activities, including:

- Anti-infection : It has demonstrated efficacy against various pathogens, including bacteria and viruses.

- Apoptosis Induction : The compound plays a role in promoting programmed cell death in cancer cells.

- Cell Cycle Regulation : It influences cell cycle progression and DNA damage response mechanisms.

- Neuronal Signaling : The compound interacts with neuronal pathways, potentially affecting cognitive functions.

The biological activity of this compound can be attributed to several mechanisms:

- GPCR Modulation : The compound interacts with G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and immune responses.

- MAPK/ERK Pathway Activation : It activates the MAPK/ERK signaling pathway, which is crucial for cell proliferation and survival.

- Epigenetic Regulation : The compound may affect epigenetic modifications, influencing gene expression related to cancer progression and immune responses.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Key Studies

Pharmacological Applications

Given its diverse biological activities, this compound is being explored for various therapeutic applications:

- Antiviral Therapies : Its ability to inhibit viral proteases positions it as a candidate for developing antiviral medications.

- Cancer Treatment : The compound's pro-apoptotic effects make it a potential agent in cancer therapies.

- Neuroprotective Strategies : Research indicates its potential use in treating neurodegenerative diseases through modulation of neuronal signaling pathways.

特性

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-6-7(13)5-8(12)9(14)16-4/h7-8,13H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMNEDXVUJLQAF-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30426234 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114676-69-6 | |

| Record name | 1-tert-Butyl 2-methyl (2R,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30426234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4R)-4-Hydroxy-pyrrolidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。